Cas no 2228428-87-1 (3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione)

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
- 2228428-87-1
- SCHEMBL8907293
- EN300-1783038
-
- インチ: 1S/C6H4N2O3S/c9-5-1-3(6(10)11-5)4-2-12-8-7-4/h2-3H,1H2
- InChIKey: QXPMMZIKAMMFCW-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2C(=O)OC(C2)=O)N=N1
計算された属性
- せいみつぶんしりょう: 183.99426317g/mol
- どういたいしつりょう: 183.99426317g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 97.4Ų
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783038-0.05g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1783038-10g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1783038-2.5g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1783038-5g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1783038-5.0g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1783038-1.0g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1783038-0.5g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1783038-0.1g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1783038-10.0g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1783038-0.25g |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |
2228428-87-1 | 0.25g |
$1300.0 | 2023-09-19 |
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dioneに関する追加情報
3-(1,2,3-Thiadiazol-4-yl)oxolane-2,5-dione: A Comprehensive Overview
The compound 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione, with the CAS number 2228428-87-1, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, properties, and recent advancements in its utilization.
The molecular structure of 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione comprises a thiadiazole ring fused with a dione moiety. The thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which contributes to its distinct electronic properties. The dione group further enhances the molecule's reactivity and functionalization potential. Recent studies have highlighted the importance of such heterocyclic compounds in drug design and material synthesis.
One of the key aspects of this compound is its versatility in synthesis. Researchers have developed various methods to synthesize 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione, including condensation reactions and cyclization processes. These methods allow for precise control over the molecular structure, enabling the creation of derivatives with tailored properties. For instance, the incorporation of different substituents on the thiadiazole ring has been shown to significantly alter the compound's electronic and optical characteristics.
The physical and chemical properties of 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione make it an attractive candidate for applications in optoelectronics and sensor technologies. Its high thermal stability and strong fluorescence emission under UV light have been leveraged in the development of advanced materials for light-emitting diodes (LEDs) and biosensors. Recent research has also explored its potential as a precursor for metal-free organic semiconductors.
In terms of biological applications, 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains without significant cytotoxicity to human cells. This property makes it a valuable compound in the development of novel antibiotics and antifungal agents.
The latest advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Quantum mechanical simulations have provided insights into its electronic transitions and excited-state dynamics, which are critical for optimizing its performance in optoelectronic devices.
In conclusion, 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione is a multifaceted compound with diverse applications across various fields. Its unique structure and functional properties continue to drive innovative research and development efforts. As technology advances and new applications emerge, this compound is poised to play an even more significant role in shaping future materials science and pharmaceutical industries.
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